3-cyclohexyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclohexyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is a useful research compound. Its molecular formula is C19H31N5O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.21476104 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) . PKB binds to PI(3,4,5)P3, promoting its activation and signaling through phosphorylation of several enzyme or transcription factor substrates . These include GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variations in the linker group between the piperidine and the lipophilic substituent have identified potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it could have potential as an antitumor agent.
Biochemical Analysis
Cellular Effects
The effects of 3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the protein kinase B signaling pathway . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents. Additionally, the compound’s impact on gene expression includes downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes, further promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, 3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide exerts its effects through several mechanisms. The compound binds to the active site of protein kinase B, inhibiting its phosphorylation and activation . This inhibition prevents the downstream phosphorylation of key substrates involved in cell survival and proliferation, such as glycogen synthase kinase 3 beta, forkhead box O transcription factors, and the mammalian target of rapamycin. By blocking these pathways, the compound effectively reduces cell growth and promotes apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of protein kinase B activity and prolonged anti-proliferative effects on cancer cells . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells, such as upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of 3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide vary with different dosages. Low to moderate doses have been shown to effectively inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential harm.
Metabolic Pathways
3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound’s impact on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments . Transporters such as organic anion-transporting polypeptides and multidrug resistance-associated proteins may facilitate the compound’s uptake and efflux, affecting its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 3-cyclohexyl-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other signaling molecules . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the compound’s targeting to specific subcellular compartments or organelles. These modifications can affect the compound’s stability, activity, and overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3S/c25-18(8-7-17-5-2-1-3-6-17)20-11-16-28(26,27)24-14-12-23(13-15-24)19-21-9-4-10-22-19/h4,9-10,17H,1-3,5-8,11-16H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPHQJEWFLIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.